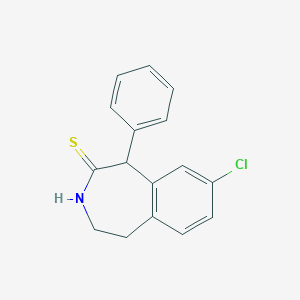
4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one
Übersicht
Beschreibung
Thiophene-based compounds have been of interest to scientists due to their potential biological activity . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular structure of thiophene derivatives can be influenced by the substituents attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including condensation reactions . The type of reaction and the products formed can depend on the substituents present on the thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by the substituents attached to the thiophene ring . These properties can include solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, the compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In organic synthesis, the compound has been used as a starting material for the synthesis of various heterocyclic compounds. In materials science, the compound has been studied for its potential applications in the synthesis of nanomaterials.
Wirkmechanismus
The mechanism of action of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one is not fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of cyclooxygenase and lipooxygenase enzymes, as well as modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, the compound has been found to modulate intracellular signaling pathways, which may have implications for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one in lab experiments include its low cost and the fact that it can be easily synthesized. Additionally, the compound is relatively stable and has a wide range of potential applications. However, the compound is not water soluble, which may limit its use in some experiments.
Zukünftige Richtungen
Future research on 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one should focus on further elucidating its mechanism of action, as well as its potential applications in medicinal chemistry, organic synthesis, and materials science. Additionally, further research should be conducted on the compound’s effects on biochemical and physiological processes, as well as its potential advantages and limitations for lab experiments. Finally, further research should be conducted on the compound’s potential toxicity and side effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-thiophen-2-yl-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-9-5-2-1-4-8(9)11(13-14-12)10-6-3-7-16-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUDUWXXLCTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B374248.png)
![3-Methyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B374249.png)
![(R)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B374250.png)
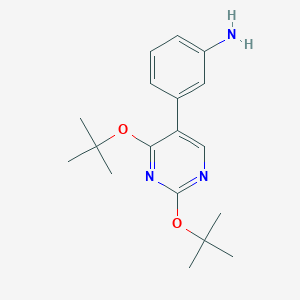
![Methyl 11,17-dimethoxy-18-{[(4-methoxyphenoxy)acetyl]oxy}yohimban-16-carboxylate](/img/structure/B374255.png)
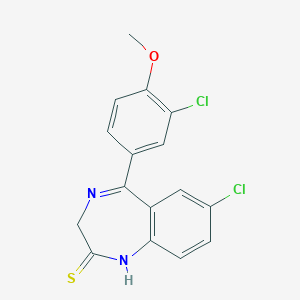


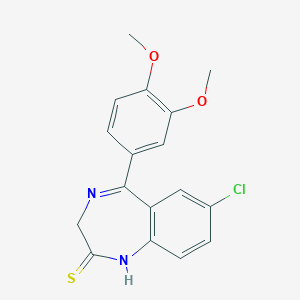
![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-(2-phenylethyl)amine](/img/structure/B374263.png)
![4-(3-Bromopropylidene)-4,9-dihydrothieno[2,3-c][2]benzothiepine](/img/structure/B374264.png)
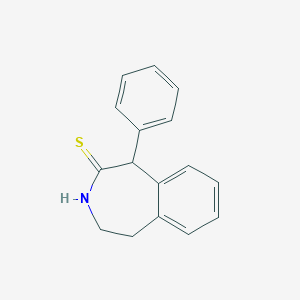
![2-[4-Amino-6-(butylamino)-1,3,5-triazin-2-yl]-4-chlorophenol](/img/structure/B374269.png)
